Enantiopure (S)‑Precursor Yields Antiplatelet Agents with 2.4‑Fold Higher Potency Than Racemic Precursor
The enantiopure (S)-1-(4-methylbenzyl)-5-oxopyrrolidine-2-carboxylic acid is the key intermediate for the synthesis of chiral aminomethylpiperidine carboxamide 31a. When compared to the racemic analogue 28i (derived from racemized or enantiomerically undefined precursor), compound 31a exhibited a 2.4‑fold improvement in inhibitory potency against collagen‑induced human platelet aggregation [1]. This demonstrates that procurement of the enantiopure (S)‑building block directly translates to superior pharmacological outcomes in the final drug candidate.
| Evidence Dimension | In vitro inhibition of collagen‑induced human platelet aggregation (IC₅₀) |
|---|---|
| Target Compound Data | Compound 31a, synthesized from (S)-1-(4-methylbenzyl)-5-oxopyrrolidine-2-carboxylic acid, IC₅₀ = 6.6 μM |
| Comparator Or Baseline | Racemic mixture 28i, derived from non‑enantiopure starting material, IC₅₀ = 16 μM |
| Quantified Difference | 2.4‑fold increased potency for the enantiopure (S)‑derived product |
| Conditions | Human platelet aggregation assay induced by collagen; data reported as mean ± SEM of two independent experiments with three biological replicates each |
Why This Matters
This directly links enantiopurity of the starting material to a measurable therapeutic advantage, justifying its selection over cheaper racemic alternatives.
- [1] Anil Kumar, K. S., Misra, A., Siddiqi, T. I., et al. (2014). Synthesis and identification of chiral aminomethylpiperidine carboxamides as inhibitor of collagen induced platelet activation. European Journal of Medicinal Chemistry, 81, 456–472. View Source
